2-Bromo-3-fluoroisonicotinonitrile

Catalog No.
S996097
CAS No.
1805188-90-2
M.F
C6H2BrFN2
M. Wt
201 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoroisonicotinonitrile

CAS Number

1805188-90-2

Product Name

2-Bromo-3-fluoroisonicotinonitrile

IUPAC Name

2-bromo-3-fluoropyridine-4-carbonitrile

Molecular Formula

C6H2BrFN2

Molecular Weight

201 g/mol

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H

InChI Key

JMTKEYNXPPEWFG-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C#N)F)Br

Canonical SMILES

C1=CN=C(C(=C1C#N)F)Br

Synthesis of 2-Bromo-3-Fluorobenzonitrile

    Scientific Field: Organic Chemistry

    Summary of the Application: This research paper presents a facile synthesis of 2-Bromo-3-Fluorobenzonitrile.

    Methods of Application or Experimental Procedures: The synthesis involves the use of 1H and 13C NMR spectra recorded on a 400 MHz spectrometer while 11B NMR was recorded on a 500 MHz Digital NMR spectrometer.

    Results or Outcomes: The synthesis resulted in the successful creation of 2-Bromo-3-Fluorobenzonitrile.

Peptide Synthesis

2-Bromo-3-fluoroisonicotinonitrile is a chemical compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to an isonicotinonitrile backbone. Its molecular formula is C6H2BrFN2C_6H_2BrFN_2, with a molecular weight of approximately 201.00 g/mol. This compound belongs to the class of pyridine derivatives and exhibits properties that make it valuable in various chemical and biological applications. The presence of the halogen substituents contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and material science.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under basic conditions.
  • Elimination Reactions: Under strong bases, elimination reactions can occur, leading to the formation of double bonds.
  • Coupling Reactions: This compound can be involved in cross-coupling reactions, such as Suzuki or Stille coupling, facilitating the formation of new carbon-carbon bonds.

These reactions are facilitated by common reagents such as thionyl chloride for halogenation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .

Research indicates that 2-Bromo-3-fluoroisonicotinonitrile may possess significant biological activities. It has been studied for potential antimicrobial and anticancer properties. The introduction of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This compound's ability to modulate biochemical pathways makes it a candidate for further pharmacological studies .

The synthesis of 2-Bromo-3-fluoroisonicotinonitrile typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with isonicotinonitrile as the base structure.
  • Halogenation: Bromination is performed using bromine or brominating agents under controlled conditions to introduce the bromine atom.
  • Fluorination: Fluorination can be achieved through various methods, including electrophilic fluorination or using fluorinating reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and consistency .

The applications of 2-Bromo-3-fluoroisonicotinonitrile span several fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: Utilized in the synthesis of advanced materials due to its unique chemical properties.
  • Agriculture: Investigated for use in agrochemicals due to its biological activity against pests and diseases .

Studies on the interaction of 2-Bromo-3-fluoroisonicotinonitrile with various biological systems have highlighted its potential as a modulator of enzyme activity and receptor binding. The trifluoromethyl substituent plays a crucial role in enhancing interactions with lipid membranes, which may facilitate its bioactivity . Further research is needed to elucidate specific mechanisms of action and target pathways.

Several compounds share structural similarities with 2-Bromo-3-fluoroisonicotinonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-MethoxyisonicotinonitrileMethoxy group instead of fluorineLower lipophilicity; different biological activity
3-Chloro-4-cyanopyridineChlorine instead of bromineDifferent reactivity patterns; used in agrochemicals
4-Cyanopicolinic acidCyano group at different positionPotentially different pharmacological properties
Methyl 4-cyanopicolinateMethyl ester derivativeEnhanced solubility; varied applications
2-FluoroisonicotinonitrileFluoro group instead of bromineDistinct electronic properties; varied reactivity

The uniqueness of 2-Bromo-3-fluoroisonicotinonitrile lies in its combination of bromine and fluorine substituents, which impart enhanced stability and reactivity compared to its analogs. This feature makes it particularly valuable in synthetic chemistry and biological applications .

XLogP3

1.7

Dates

Modify: 2023-08-16

Explore Compound Types